molecular formula C20H22O5 B2688849 (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1801686-29-2

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2688849
CAS RN: 1801686-29-2
M. Wt: 342.391
InChI Key: UFRWYJPCKJQGLO-IZZDOVSWSA-N
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Description

“(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one” is a chemical compound that belongs to the chalcone family . Chalcones are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C19H20O5 and a molecular weight of 328.36 .

Scientific Research Applications

Supramolecular Arrangement

A study by Custódio et al. (2017) focused on the structural aspects of methoxylated chalcones, including (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. The research highlighted the influence of methoxyl and ethoxyl groups on the compound's conformation, geometric parameters like planarity and dihedral angles, intermolecular interactions, and molecular stability, expressed through softness and hardness obtained from frontier molecular orbitals. The study also achieved a good correlation between calculated and experimental infrared spectra, aiding in the assignment of normal vibrational modes (Custódio et al., 2017).

Spectroscopic Properties

A study by Mary et al. (2015) reported the synthesis and structural confirmation of a related compound using FT-IR and X-ray diffraction studies. The research provided insights into the vibrational wavenumbers, hyperpolarizability, infrared intensities, and geometrical parameters of the compound, offering a comprehensive understanding of its electronic and molecular structure (Mary et al., 2015).

Fluorescent Properties

Research conducted by Suwunwong et al. (2011) investigated the fluorescent properties of heteroaryl chalcones, including compounds similar to this compound. The study highlighted how the position of methoxy groups affects the fluorescence, revealing a red-shift phenomenon and strong emission fluorescence in compounds with the 2,4,5-trimethoxyphenyl moiety (Suwunwong et al., 2011).

Antioxidant Activity

Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives, including a compound structurally similar to this compound. The research assessed their antioxidant activity in vitro, providing insights into their biological properties, including free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio et al., 2016).

Nonlinear Optical Properties

A study by Shkir et al. (2019) explored the nonlinear optical (NLO) properties of chalcone derivatives, including a compound structurally related to this compound. The research provided insights into the crystal structure geometry, optoelectronic properties, and charge transport properties, highlighting their potential use in semiconductor devices (Shkir et al., 2019).

Crystal Packing and π Interactions

Research by Velde et al. (2004) and Gomes et al. (2020) explored the crystal structures of compounds structurally similar to this compound. These studies emphasized the importance of weak −OCH3−π interactions and π interactions in determining crystal packing, providing a deeper understanding of the molecular arrangement and stability in such compounds (Velde et al., 2004); (Gomes et al., 2020).

Anticancer Potential

Fu et al. (2019) investigated the antiproliferative activity of a related chalcone compound against prostate cancer PC-3 cells. The study highlighted its potential as a novel apoptosis inducer, providing insights into its mechanism of action and therapeutic potential (Fu et al., 2019).

Future Directions

The future directions for “(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one” and its related compounds could involve further investigation in the development of anticonvulsant and sedative agents . Another study suggested that a new hybrid compound of chalcone-salicylate has potential cytotoxic activity against breast cancer through ERα inhibition .

properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-5-25-16-9-7-15(8-10-16)17(21)11-6-14-12-18(22-2)20(24-4)19(13-14)23-3/h6-13H,5H2,1-4H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRWYJPCKJQGLO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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